Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate
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Overview
Description
Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate is an organic compound with a complex structure that includes a fluorinated benzoate ester and a cyclohexylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-cyclohexylethylamine, which is then reacted with 5-fluorobenzoic acid under esterification conditions to form the desired product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-cyclohexylethyl)amino]benzoate
- Ethyl 2-[(2-cyclohexylethyl)amino]-4-fluorobenzoate
- Ethyl 2-[(2-cyclohexylethyl)amino]-3-fluorobenzoate
Uniqueness
Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate is unique due to the specific position of the fluorine atom on the benzoate ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H24FNO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
ethyl 2-(2-cyclohexylethylamino)-5-fluorobenzoate |
InChI |
InChI=1S/C17H24FNO2/c1-2-21-17(20)15-12-14(18)8-9-16(15)19-11-10-13-6-4-3-5-7-13/h8-9,12-13,19H,2-7,10-11H2,1H3 |
InChI Key |
QXIHYRHEHSBJLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)NCCC2CCCCC2 |
Origin of Product |
United States |
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